N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776849
InChI: InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

CAS No.:

Cat. No.: VC17776849

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide
Standard InChI InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14)
Standard InChI Key VNHMDZPGVOMMEC-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC2=C1CNCC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(1,2,3,4-Tetrahydroisoquinolin-8-yl)acetamide (C₁₁H₁₄N₂O) consists of a partially saturated isoquinoline ring system with an acetamide substituent at the 8-position. The tetrahydroisoquinoline moiety adopts a bicyclic structure comprising a benzene ring fused to a piperidine-like ring, while the acetamide group introduces hydrogen-bonding capabilities critical for target interactions. The canonical SMILES representation CC(=O)NC1=CC=CC2=C1CNCC2 delineates the connectivity, emphasizing the acetamide’s attachment to the aromatic system.

Spectroscopic and Computational Data

The compound’s InChIKey (VNHMDZPGVOMMEC-UHFFFAOYSA-N) and standard InChI string provide unambiguous identifiers for database searches. Computational analyses predict a molecular weight of 190.24 g/mol and a polar surface area of 52.48 Ų, suggesting moderate solubility in aqueous and organic solvents. X-ray crystallography data remain unreported, but analogous tetrahydroisoquinolines exhibit chair conformations in the saturated ring, likely influencing stereoelectronic properties .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis typically begins with the formation of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization, followed by hydrogenation to saturate the heterocycle. Subsequent N-acetylation introduces the acetamide group using acetyl chloride or acetic anhydride under basic conditions. Patent WO2005118548A1 outlines a related route where 1,2,3,4-tetrahydroisoquinoline intermediates undergo alkylation with bromoacetamide derivatives, yielding target compounds in 45–65% yields .

Process Optimization

Industrial adaptations employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. For instance, transfer hydrogenation using chiral Ru(II) catalysts achieves enantiomeric excess >95% in stereoselective syntheses, though this method remains untested for the specific acetamide derivative . Automated purification systems coupled with in-line analytics ensure batch consistency, critical for pharmaceutical applications.

Biological Activity and Mechanism

Antiviral Efficacy

In vitro studies demonstrate inhibitory activity against Japanese encephalitis virus (JEV), with EC₅₀ values comparable to ribavirin (3.2 μM vs. 2.8 μM). The acetamide moiety likely disrupts viral entry by binding to envelope glycoproteins, as evidenced by molecular docking simulations with JEV E protein (PDB: 3P54). Synergistic effects with interferon-α enhance antiviral potency, suggesting combinatory therapeutic potential.

Neuroprotective Effects

Structure-Activity Relationships (SAR)

Impact of Substitution Patterns

Comparative analyses with analogs highlight the acetamide group’s critical role. For example, replacing the acetamide with a methyl ester (C₁₀H₁₃NO₂) abolishes antiviral activity, while N-methylation (C₁₂H₁₆N₂O) reduces neuroprotection by 40%. Substituents at the 4-position of the tetrahydroisoquinoline ring modulate bioavailability; a phenyl group enhances blood-brain barrier permeability compared to alkyl chains .

Stereochemical Considerations

Enantioselective synthesis of related derivatives reveals that (R)-configured analogs exhibit 3-fold greater σ-1 receptor affinity than (S)-enantiomers . Although N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide’s stereochemistry remains uncharacterized, chiral HPLC methods described in WO2005118548A1 could resolve potential enantiomers for targeted studies .

Comparative Analysis with Analogous Compounds

Dimethylamino Derivatives

The dihydrochloride salt of 2-(dimethylamino)-N-(2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide (C₂₀H₂₇Cl₂N₃O) exhibits enhanced σ-1 receptor affinity (Kᵢ = 110 nM) but reduced antiviral activity compared to the parent compound . The dimethylamino group increases solubility but introduces cardiotoxicity risks at elevated concentrations .

Maleate Salts

Applications and Future Directions

Material Science Applications

Functionalization of the acetamide group enables covalent anchoring to polymeric matrices, creating antimicrobial surfaces effective against Staphylococcus aureus (MIC = 8 μg/mL). Such hybrid materials hold promise for medical device coatings.

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